

Compound Identification and Core Properties

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Compound of Interest

Compound Name: **4-Ethyl-5-fluoropyrimidine**

Cat. No.: **B057389**

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6-Ethyl-5-fluoropyrimidine, also referred to as **4-Ethyl-5-fluoropyrimidine**, is a fluorinated pyrimidine derivative.^[1] It is primarily known as a critical building block and a process-related impurity in the synthesis of the broad-spectrum antifungal agent, Voriconazole.^{[1][2][3]}

Table 1: Core Properties of 6-Ethyl-5-fluoropyrimidine and Related Compounds

Property	6-Ethyl-5-fluoropyrimidine	4-Chloro-6-ethyl-5-fluoropyrimidine	6-Ethyl-5-fluoro-4(3H)-pyrimidone
CAS Number	137234-88-9[1][2]	137234-74-3[4]	137234-87-8[5]
Molecular Formula	C ₆ H ₇ FN ₂ [1][2]	C ₆ H ₆ CIFN ₂ [4][6]	C ₆ H ₇ FN ₂ O[5]
Molecular Weight	126.13 g/mol [1][2][7]	160.58 g/mol [4][6]	142.13 g/mol [5]
IUPAC Name	4-ethyl-5-fluoropyrimidine[8]	4-chloro-6-ethyl-5-fluoropyrimidine[6]	4-ethyl-5-fluoro-1H-pyrimidin-6-one[5]
Appearance	Not specified	Liquid, Light yellow to brown[4][9]	White to off-white crystalline powder
Boiling Point	Not specified	210 - 211 °C[9]	Not specified
Flash Point	Not specified	81 °C[4][9]	Not specified
Density	Not specified	1.286 g/cm ³ [4]	Not specified
Refractive Index	Not specified	1.4962[4]	Not specified
Purity	≥98%[1]	>95% (HPLC)[4][10]	Not specified
Solubility	Good solubility in common organic solvents	Good solubility in common organic solvents	Not specified
Storage Conditions	2-8°C	2-8°C, Inert atmosphere[11]	Not specified

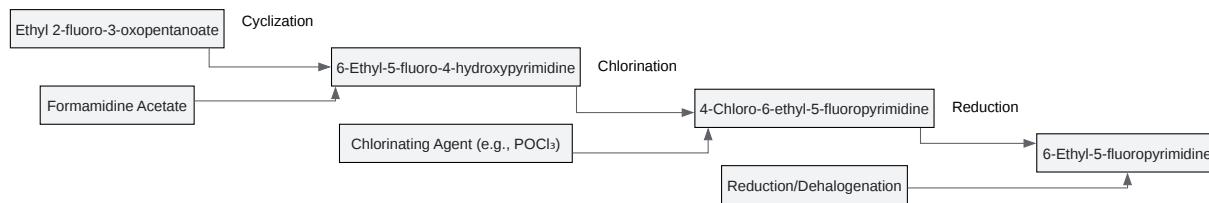
Synthesis and Experimental Protocols

The synthesis of 6-Ethyl-5-fluoropyrimidine is closely linked to the synthesis of its precursors, particularly 6-ethyl-5-fluoro-4-hydroxypyrimidine and its subsequent chlorination.

General Synthesis Workflow

The primary route to obtaining pyrimidine derivatives involves the cyclocondensation of a β -ketoester with a source of the amidine moiety. For 6-Ethyl-5-fluoropyrimidine, the synthesis

typically starts from ethyl 2-fluoro-3-oxopentanoate, which is then cyclized to form the pyrimidinone core. This core is then chemically modified to yield the target compound.



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Caption: General synthesis workflow for 6-Ethyl-5-fluoropyrimidine.

Experimental Protocol: Synthesis of 6-Ethyl-5-fluoro-4-hydroxypyrimidine

This protocol is adapted from a patented method for the synthesis of a key intermediate.[12]

Materials:

- 2-fluoro-3-oxopentanoic acid ethyl ester
- Sodium methylate
- Methanol
- Formamidine acetate
- Ethyl acetate
- Methylene chloride

Procedure:

- Under a nitrogen atmosphere, dissolve 35g of sodium methylate in 300ml of methanol in a 1L three-necked flask, cooled to 0-5°C.
- Slowly add 81g of 2-fluoro-3-oxopentanoic acid ethyl ester to the solution while maintaining the temperature at 0-5°C.
- After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
- Add 52g of formamidine acetate to the reaction mixture.
- Heat the mixture to reflux and maintain for 10 hours.
- Cool the reaction mixture and remove the solvent (methanol) under reduced pressure to obtain a pale solid.
- Extract the solid mixture five times with 100ml portions of methylene chloride.
- Combine the organic phases and evaporate the solvent.
- Recrystallize the resulting crude product from 100ml of ethyl acetate to yield 30.4g of faint yellow solid 6-ethyl-5-fluoro-4-hydroxypyrimidine (Yield: 67%).[\[12\]](#)

Characterization Data:

- Proton NMR (CDCl_3) δ (ppm): 13.15 (bs, 1H), 8.02 (s, 1H), 2.68 (q, 2H), 1.25 (t, 3H).[\[12\]](#)
- Mass Spectrum (ESI): m/z 143.06 (M+1).[\[12\]](#)

Experimental Protocol: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

This protocol describes the chlorination of the pyrimidinone intermediate.[\[13\]](#)[\[14\]](#)

Materials:

- 6-ethyl-5-fluoropyrimidin-4(3H)-one

- Dichloromethane (DCM)
- N,N-dimethylformamide (DMF)
- Triethylamine
- Phosphoryl chloride (POCl₃)
- 3N Hydrochloric acid
- Anhydrous magnesium sulfate

Procedure:

- Dissolve 80g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.
- Add 78.24 mL of triethylamine to the solution.
- Slowly add phosphoryl chloride (POCl₃) dropwise over a period of 30 minutes.
- Stir the reaction mixture under reflux for 5 hours.
- Cool the mixture to room temperature.
- Carefully add 352 mL of 3N hydrochloric acid solution, ensuring the temperature does not exceed 20°C.
- Separate the organic layer. Extract the aqueous phase with 100 mL of dichloromethane.
- Combine the organic layers and wash with 100 mL of water.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain 4-chloro-6-ethyl-5-fluoropyrimidine as an oily product (85.9 g, 95% yield).
[\[14\]](#)

Characterization Data:

- ¹H-NMR (300 MHz, CDCl₃) δ (ppm): 8.70 (1H, s), 2.90 (2H, q), 1.34 (3H, t).
[\[13\]](#)
[\[14\]](#)

Biological Activity and Applications

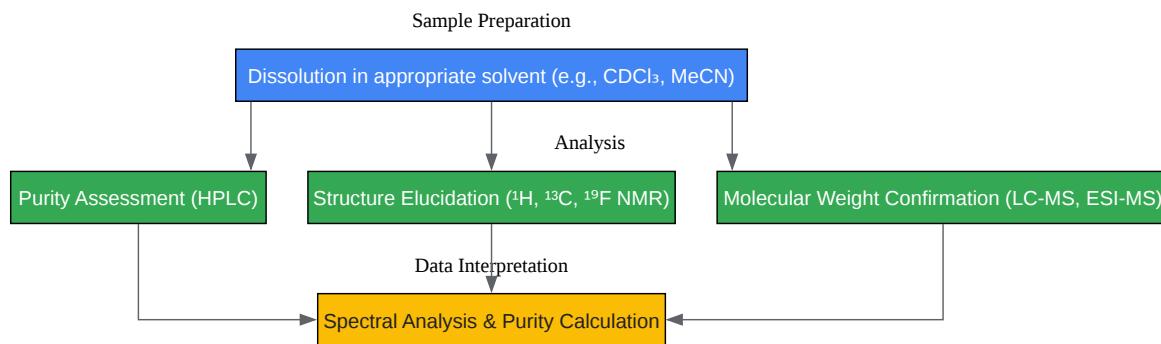
While specific biological activity data for 6-Ethyl-5-fluoropyrimidine is not extensively published, the pyrimidine scaffold is a well-known pharmacophore.

- **Pharmaceutical Intermediate:** The primary application of this compound and its derivatives is as a key intermediate in the synthesis of pharmaceuticals. It is a crucial building block for Voriconazole, a triazole antifungal agent.[\[12\]](#)[\[15\]](#)
- **Potential Bioactivity:** Fluorinated pyrimidines are a class of compounds with significant therapeutic potential. They are often investigated as anticancer, antiviral, and antimicrobial agents.[\[16\]](#)[\[17\]](#) The introduction of a fluorine atom can significantly alter the electronic properties and metabolic stability of a molecule, often leading to enhanced biological activity.[\[16\]](#)
- **Drug Discovery:** As a versatile chemical building block, 6-Ethyl-5-fluoropyrimidine can be used in the synthesis of novel compounds for screening in drug discovery programs, particularly for kinase inhibitors and other targeted therapies.

Analytical Characterization

The identity and purity of 6-Ethyl-5-fluoropyrimidine and its intermediates are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Analytical Workflow



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Caption: A typical analytical workflow for the characterization of 6-Ethyl-5-fluoropyrimidine.

Analytical Methodologies

- High-Performance Liquid Chromatography (HPLC): Purity is often determined by HPLC, with values typically exceeding 98%.^[1] A common setup would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile, and UV detection.^{[18][19]}
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation. The chemical shifts and coupling constants provide definitive information about the arrangement of atoms in the molecule.^{[10][12][13][14]}
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound and its fragments.^{[10][12]} Techniques like Electrospray Ionization (ESI) are common.

Safety and Handling

Detailed toxicology data for 6-Ethyl-5-fluoropyrimidine is not readily available. However, related compounds provide an indication of the necessary precautions.

- 4-Chloro-6-ethyl-5-fluoropyrimidine: This compound is classified as a combustible liquid, harmful if swallowed, and may cause severe skin burns, eye damage, and respiratory irritation.[4]
- General Precautions: As with all laboratory chemicals, 6-Ethyl-5-fluoropyrimidine should be handled in a well-ventilated area, such as a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store the compound in a cool, dry place, away from strong oxidizing agents.[4]

Conclusion

6-Ethyl-5-fluoropyrimidine is a valuable fluorinated heterocyclic compound with significant importance in the pharmaceutical industry, primarily as an intermediate for the synthesis of Voriconazole. Its synthesis involves multi-step chemical transformations that require careful control of reaction conditions. While its own biological profile is not extensively documented, its structural motifs are present in many bioactive molecules, suggesting potential for its use in the development of new therapeutic agents. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective use in research and development.

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